molecular formula C9H8ClN3O2 B2566504 Methyl 4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate CAS No. 1260663-57-7

Methyl 4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate

Cat. No.: B2566504
CAS No.: 1260663-57-7
M. Wt: 225.63
InChI Key: CQKNGJFYCSWIRI-UHFFFAOYSA-N
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Description

Methyl 4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate is a chemical compound belonging to the class of pyrrolopyrimidines. These compounds are characterized by their fused pyrrole and pyrimidine rings, which are significant in various scientific and industrial applications due to their unique structural and chemical properties.

Mechanism of Action

Target of Action

Methyl 4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate is a chemical compound that has been used in the field of medicinal chemistry. It serves as a scaffold for developing potent kinase inhibitors . Kinases are proteins that play a crucial role in cell signaling, growth, and division. They work by adding a phosphate group to other proteins, which can activate or deactivate these proteins to influence cell processes .

Mode of Action

This prevents the kinase from adding a phosphate group to other proteins, thereby disrupting the signaling pathways that rely on these phosphorylation events .

Biochemical Pathways

This compound, as a kinase inhibitor, affects various biochemical pathways. By inhibiting kinases, it disrupts the signaling pathways that control cell growth and division. This can lead to the inhibition of cell proliferation, which is particularly useful in the context of cancer therapy, where uncontrolled cell growth is a key problem .

Result of Action

The molecular and cellular effects of this compound’s action largely depend on the specific kinases it inhibits. Generally, kinase inhibitors like this compound can halt cell proliferation, induce apoptosis (programmed cell death), and prevent angiogenesis (the formation of new blood vessels), all of which are beneficial in treating diseases like cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate typically involves multiple steps, starting with the formation of the pyrrolopyrimidine core. One common method includes the reaction of a suitable pyrrole derivative with a chloro-substituted pyrimidine under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Catalysts and specific reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

  • Oxidation: Conversion of the methyl group to a carboxylic acid derivative.

  • Reduction: Reduction of the pyrimidine ring to form different derivatives.

  • Substitution: Replacement of the chlorine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation reactions may use oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

  • Substitution reactions often involve nucleophiles and suitable solvents.

Major Products Formed: The major products formed from these reactions include various derivatives of the pyrrolopyrimidine core, which can be further modified for specific applications.

Scientific Research Applications

Chemistry: In chemistry, Methyl 4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound is studied for its potential biological activities. It may serve as a precursor for the development of new drugs or as a tool in biochemical assays.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of kinase inhibitors. These inhibitors can be used to target specific enzymes involved in disease processes, making them valuable in the treatment of conditions such as cancer.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Comparison with Similar Compounds

  • 4-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine: A closely related compound without the carboxylate group.

  • Methyl 7-tosyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate: Another pyrrolopyrimidine derivative with a tosyl group.

Uniqueness: Methyl 4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate is unique due to its specific substitution pattern and the presence of the carboxylate group, which influences its reactivity and biological activity.

Properties

IUPAC Name

methyl 4-chloro-7-methylpyrrolo[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2/c1-13-6(9(14)15-2)3-5-7(10)11-4-12-8(5)13/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQKNGJFYCSWIRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=C1N=CN=C2Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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